molecular formula C14H21N3O4 B2435495 (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1396785-28-6

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2435495
CAS No.: 1396785-28-6
M. Wt: 295.339
InChI Key: DWJIKRGIBYCMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a research chemical with the CAS Number: 156720-75-1 . It has a molecular weight of 157.21 and a molecular formula of C8H15NO2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Central Nervous System Depressant Activity : Compounds similar to the queried chemical, particularly those with a pyrazolyl methanone structure, have been found to exhibit central nervous system depressant activity. They may also possess potential anticonvulsant properties and low acute toxicity. Some specific compounds in this class have shown potential antipsychotic effects (Butler, Wise, & Dewald, 1984).

  • Antimicrobial Activity : Certain derivatives, especially those containing a methoxy group, have displayed significant antimicrobial activity. This suggests potential applications in combating bacterial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • Antibacterial and Antioxidant Activities : Pyrazole derivatives, which are structurally related to the queried compound, have been investigated for their antibacterial and antioxidant properties. These compounds have shown moderate activity against Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities (Lynda, 2021).

  • Potential Anticancer Agents : Novel pyrazole derivatives have been studied for their potential as antimicrobial and anticancer agents. Some synthesized compounds in this group have shown higher anticancer activity than certain reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Photochemical Transformation : The compound's structural relatives have been involved in unique photochemical transformations, leading to the creation of β-lactam compounds. This has implications for synthetic organic chemistry (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

  • Inhibition of Fructose-1,6-bisphosphatase : Some heteroaromatic compounds, including pyrazoles, have been identified as potential inhibitors of fructose-1,6-bisphosphatase. This is relevant in the context of metabolic diseases and cancer research (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-13(2)20-8-14(9-21-13)6-17(7-14)12(18)10-5-16(3)15-11(10)19-4/h5H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJIKRGIBYCMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CN(N=C3OC)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.